4-(4-Fluoro-benzyl)-piperidine-1-carboxylic acid tert-butyl ester
Description
4-(4-Fluoro-benzyl)-piperidine-1-carboxylic acid tert-butyl ester is a tert-butyl-protected piperidine derivative featuring a 4-fluoro-benzyl substituent at the 4-position of the piperidine ring. Such compounds are typically intermediates in medicinal chemistry, used to modulate pharmacokinetic properties (e.g., lipophilicity, metabolic stability) or as precursors in Suzuki-Miyaura cross-couplings (). The tert-butyl ester group enhances solubility in organic solvents and protects the piperidine nitrogen during synthetic steps.
Properties
IUPAC Name |
tert-butyl 4-[(4-fluorophenyl)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FNO2/c1-17(2,3)21-16(20)19-10-8-14(9-11-19)12-13-4-6-15(18)7-5-13/h4-7,14H,8-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMYVSNELKFYHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluoro-benzyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves the following steps:
Benzyl Protection: The 4-fluorobenzyl group is protected using a suitable protecting group to prevent unwanted reactions.
Piperidine Formation: The piperidine ring is formed through a cyclization reaction, often involving a suitable amine precursor.
Esterification: The carboxylic acid group is converted to its tert-butyl ester using tert-butanol in the presence of a catalyst such as sulfuric acid or a coupling reagent like DCC (Dicyclohexylcarbodiimide).
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Fluoro-benzyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The fluorobenzyl group can be oxidized to form the corresponding fluorobenzaldehyde or fluoro-benzoic acid.
Reduction: The piperidine ring can be reduced to form piperidine derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia, amines, and alcohols are used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Fluorobenzaldehyde, fluoro-benzoic acid.
Reduction: Piperidine derivatives.
Substitution: Various esters and amides.
Scientific Research Applications
4-(4-Fluoro-benzyl)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting neurological disorders and inflammation.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-(4-Fluoro-benzyl)-piperidine-1-carboxylic acid tert-butyl ester exerts its effects involves its interaction with molecular targets and pathways. The fluorobenzyl group enhances binding affinity to certain receptors, while the piperidine ring contributes to the compound's overall stability and bioactivity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-(4-Fluoro-benzyl)-piperidine-1-carboxylic acid tert-butyl ester with structurally related tert-butyl-protected piperidine/piperazine derivatives, based on substituent effects and applications inferred from the evidence:
Key Insights from Structural Comparisons:
Electronic Effects :
- Electron-withdrawing groups (e.g., sulfonyl in ) increase electrophilicity and may enhance metabolic stability but reduce membrane permeability.
- Electron-donating groups (e.g., methoxycarbonyl in ) lower reactivity toward electrophilic reagents.
Functional Group Utility: Bromomethyl () and carboxymethoxy () substituents serve as handles for further derivatization (e.g., cross-coupling, bioconjugation). Amino groups () improve solubility in aqueous media and enable interactions with biological targets.
Core Modifications :
- Piperazine analogs () exhibit higher polarity than piperidine derivatives, impacting solubility and pharmacokinetics.
Safety Considerations :
- While safety data for the target compound are unavailable, structurally similar tert-butyl esters (e.g., ) are irritants and require proper handling.
Biological Activity
4-(4-Fluoro-benzyl)-piperidine-1-carboxylic acid tert-butyl ester, also known by its CAS number 276872-81-2, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and related research findings.
Chemical Structure and Properties
The molecular formula for this compound is C17H24FNO2. Its structure consists of a piperidine ring substituted with a fluorobenzyl group and a tert-butyl ester functional group, which may influence its biological interactions and solubility.
Pharmacological Properties
Research indicates that compounds with similar structural motifs exhibit various pharmacological activities, including:
- Antimicrobial Activity : Compounds in the piperidine class have been noted for their antimicrobial properties. For instance, derivatives of piperidine have shown effectiveness against both gram-positive and gram-negative pathogens by inhibiting protein synthesis at the ribosomal level .
- Neuropharmacological Effects : The presence of the fluorobenzyl moiety suggests potential interactions with neurotransmitter receptors. Compounds with similar structures have displayed affinity for serotoninergic and dopaminergic receptors, indicating possible applications in treating psychiatric disorders .
Case Studies
- Antimicrobial Efficacy : A study focused on oxazolidinone derivatives, which include piperidine structures, demonstrated significant activity against resistant bacterial strains. The mechanism involves inhibition of ribosomal initiation complex formation, highlighting the potential for this compound in antibiotic development .
- Neuroleptic Potential : A related compound exhibiting a similar piperidine structure was evaluated for its neuroleptic properties. It showed selective binding to serotonin receptors and reduced extrapyramidal side effects compared to traditional antipsychotics, suggesting that the target compound may also possess favorable neuropharmacological profiles .
Research Findings
Recent studies have provided insights into the synthesis and biological evaluation of piperidine derivatives:
- Synthesis Techniques : The synthesis of this compound can be achieved through various methods, including microwave-assisted procedures that enhance yield and purity .
- Biological Assays : In vitro assays have been employed to evaluate the biological activity of related compounds. For example, IC50 values were determined for several derivatives against specific bacterial strains and cancer cell lines, providing a comparative framework for assessing the efficacy of this compound .
Data Table
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| This compound | TBD | Antimicrobial/Neuropharmacological |
| Related Piperidine Derivative | 0.84 | MAGL Inhibition |
| Benzoylpiperidine Compound | 7.9 - 92 | Cancer Cell Growth Inhibition |
Q & A
Q. What are the key intermediates in synthesizing derivatives of this compound?
- Methodological Answer : Critical intermediates include:
- Boc-protected 4-bromopiperidine : For halogenation and cross-coupling.
- 4-(4-Fluorobenzyl)piperidine : Post-Boc deprotection, used in sulfonamide or urea formation.
- Nitro or amino derivatives : For redox-active modifications, as seen in neuropeptide Y antagonist syntheses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
